2-Bromo-5-fluoro-4-nitrobenzoic acid
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Description
2-Bromo-5-fluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3BrFNO4 and its molecular weight is 264.006. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
For instance, in Suzuki-Miyaura coupling reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Result of Action
The molecular and cellular effects of 2-Bromo-5-fluoro-4-nitrobenzoic acid are largely dependent on the specific context of its use. In organic synthesis, the compound can contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Furthermore, the compound should be stored in a dry room at normal temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Bromo-5-fluoro-4-nitrobenzoic acid, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially influence its interactions with biomolecules.
Molecular Mechanism
It is known that nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a sealed container at room temperature .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXPVUSPPRQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.